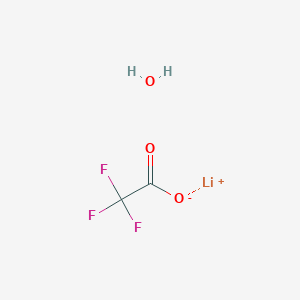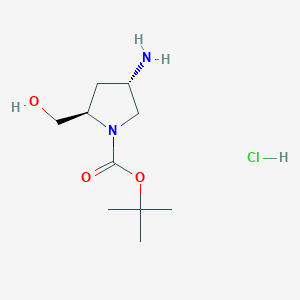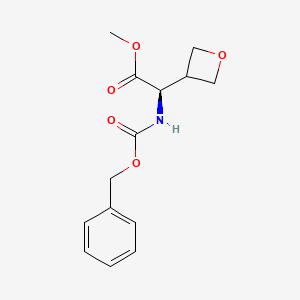
Butyl(3-phenylpropyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(3-phenylpropyl)amine hydrochloride is a chemical compound with the molecular formula C13H22ClN . It is a derivative of amines, which are organic compounds that can be considered as derivatives of ammonia .
Molecular Structure Analysis
The molecular structure of this compound consists of a butyl group (four carbon atoms), a phenylpropyl group (a benzene ring attached to a propyl group), and an amine group attached to the hydrochloride .Physical And Chemical Properties Analysis
This compound has a melting point of 218-219 °C . Amines in general are known for their basic properties and can have varying solubility in water depending on their structure .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Management
Aromatic compounds, including amines similar to Butyl(3-phenylpropyl)amine hydrochloride, have been studied for their biodegradation potential, particularly by Escherichia coli. Research has extensively explored the catabolism of aromatic compounds, including various aromatic acids and amines, highlighting E. coli as a model system for deciphering biochemical, genetic, evolutionary, and ecological aspects of aromatic compound catabolism. This work suggests potential applications in bioremediation and environmental management through microbial degradation processes (Díaz et al., 2001).
Agricultural Enhancements
In agriculture, research has focused on improving the efficiency of nitrogen fertilizers, with findings indicating that certain compounds can reduce the adverse effects of urea fertilizers on seed germination and seedling growth. The study underlines the role of N-(n-butyl)thiophosphoric triamide (NBPT) in decreasing ammonia volatilization and NO2- accumulation, thereby enhancing urea's effectiveness as a nitrogen source for plants (Bremner, 1995).
Anticancer Research
Research on cinnamic acid derivatives, which share structural motifs with this compound, has shown that these compounds possess significant anticancer potentials. The study reviews the synthesis and biological evaluation of various cinnamoyl derivatives, emphasizing their underutilized therapeutic potentials in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Mecanismo De Acción
Target of Action
Butyl(3-phenylpropyl)amine hydrochloride belongs to the class of organic compounds known as phenylpropylamines . These compounds contain a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine
Mode of Action
Phenylpropylamines generally interact with their targets to bring about changes in the organism . The compound may interact directly with specific receptors on the Na+ channel, inhibiting Na+ ion influx and impairing the propagation of the action potential in axons .
Pharmacokinetics
Local anesthetics, which are structurally similar to this compound, are known to have pka values close to physiological ph, with both protonated and unprotonated forms present . This could potentially impact the bioavailability of this compound.
Result of Action
Given its potential interaction with na+ channels, it may affect nerve conduction and potentially have anesthetic effects .
Action Environment
Factors such as ph could potentially influence the compound’s action due to its pka value .
Propiedades
IUPAC Name |
N-(3-phenylpropyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-6,8-9,14H,2-3,7,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELOMFPGOABRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


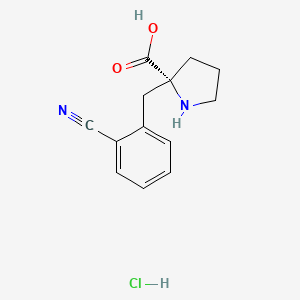
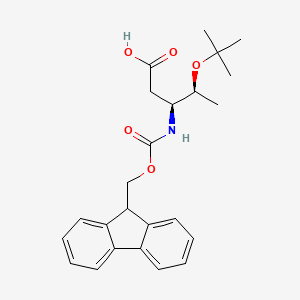
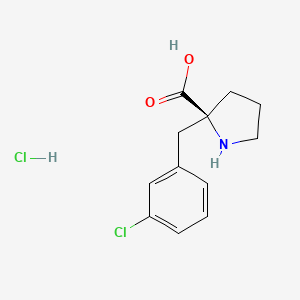
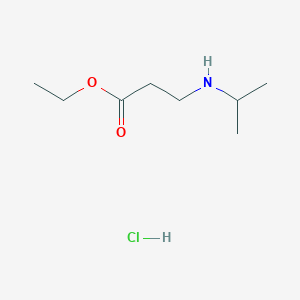

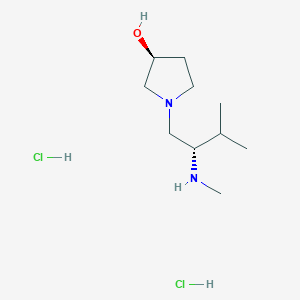

![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)

